molecular formula C3H8N2O B1619210 N'-Methylacetohydrazide CAS No. 29817-35-4

N'-Methylacetohydrazide

Cat. No.: B1619210
CAS No.: 29817-35-4
M. Wt: 88.11 g/mol
InChI Key: OMMMMWZZJZZMLV-UHFFFAOYSA-N
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Description

N’-Methylacetohydrazide is an organic compound with the chemical formula C₃H₈N₂O. It is a colorless crystalline solid that is stable at room temperature. This compound is soluble in many common organic solvents such as ethanol and chloroform . N’-Methylacetohydrazide is commonly used as an intermediate in the synthesis of heterocyclic active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide can be synthesized by reacting an excess of methylacetohydrazide with acetic anhydride. The reaction typically takes place at room temperature . The steps involved in the synthesis are as follows:

  • Add an excess of methylacetohydrazide to acetic anhydride.
  • Stir the mixture and maintain the reaction system at room temperature for a period of time.
  • After the reaction is complete, crystallize the product using a solvent such as ethanol.
  • Dry the crystalline product using an appropriate method .

Industrial Production Methods: The industrial production of N’-Methylacetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .

Chemical Reactions Analysis

Types of Reactions: N’-Methylacetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N’-Methylacetohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by its functional groups, which participate in different reaction mechanisms .

Comparison with Similar Compounds

  • Acetic acid, 2-methylhydrazide
  • 1-Acetyl-2-methylhydrazine
  • N-Methylacetohydrazonic acid

Comparison: N’-Methylacetohydrazide is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to act as an intermediate in the synthesis of heterocyclic compounds makes it particularly valuable in organic chemistry .

Properties

CAS No.

29817-35-4

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N'-methylacetohydrazide

InChI

InChI=1S/C3H8N2O/c1-3(6)5-4-2/h4H,1-2H3,(H,5,6)

InChI Key

OMMMMWZZJZZMLV-UHFFFAOYSA-N

SMILES

CC(=O)NNC

Canonical SMILES

CC(=O)NNC

29817-35-4

Origin of Product

United States

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